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Compound of Interest

Compound Name: 4-(3-Nitrophenyl)benzaldehyde

Cat. No.: B1313739

Comprehensive spectroscopic data for 4-(3-Nitrophenyl)benzaldehyde, including Nuclear
Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is not
readily available in publicly accessible databases and scientific literature based on the
conducted searches.

While extensive spectral information exists for its isomers, 4-nitrobenzaldehyde and 3-
nitrobenzaldehyde, and other related derivatives, specific experimental data for the target
compound, 4-(3-Nitrophenyl)benzaldehyde, remains elusive. This technical guide will,
therefore, present the available spectroscopic data for the closely related isomers as a
reference for researchers and scientists in the field of drug development and chemical
research. This information can provide valuable insights into the expected spectral
characteristics of the 4-(3-nitrophenyl) moiety.

Spectroscopic Analysis Workflow

The logical workflow for the spectroscopic analysis of a chemical compound like 4-(3-
Nitrophenyl)benzaldehyde is outlined below. This process ensures a comprehensive
characterization of the molecular structure.
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Workflow for Spectroscopic Analysis of an Organic Compound
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Caption: A flowchart illustrating the general workflow for the synthesis, purification, and
spectroscopic characterization of an organic compound.

Reference Spectroscopic Data: Isomeric
Nitrobenzaldehydes

For comparative purposes, the following tables summarize the spectroscopic data for 4-
nitrobenzaldehyde and 3-nitrobenzaldehyde.
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Table 1: 1H NMR Spectroscopic Data of
Nitrobenzaldehyde Isomers

Compound Solvent Chemical Shift (6) ppm
_ 10.18 (s, 1H, -CHO), 8.40 (d,
4-Nitrobenzaldehyde CDCI3
2H, Ar-H), 8.11 (d, 2H, Ar-H)[1]
_ -~ 10.1 (s, 1H, -CHO), 7.2-8.7 (m,
3-Nitrobenzaldehyde Not Specified

4H, Ar-H)[2]

Table 2: 13C NMR Spectroscopic Data of
Nitrobenzaldehyde Isomers

Compound Solvent Chemical Shift (8) ppm
) 190.4, 151.1, 140.1, 130.5,
4-Nitrobenzaldehyde CDCI3
124.3[3]
) N Not readily available in
3-Nitrobenzaldehyde Not Specified

searched documents.

Table 3: IR Spectroscopic Data of Nitrobenzaldehyde
Isomers

Compound Technique Key Absorptions (cm-1)

Characteristic peaks for C=0
aldehyde), NO2 (nitro group),
4-Nitrobenzaldehyde KBr-Pellet ( yde) ) ( group)
and aromatic C-H/C=C bonds

are expected.[4]

~2830-2695 (aldehyde C-H
stretch), ~1700 (C=0 stretch),

3-Nitrobenzaldehyde Not Specified 1550-1475 & 1365-1290 (NO2
stretch), 1600-1400 (aromatic
C=0)[2]
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Table 4: Mass Spectrometry Data of Nitrobenzaldehyde

Isomers
Compound lonization Method Key Fragments (m/z)
) o Molecular lon [M]+ at m/z 151.
4-Nitrobenzaldehyde Electron lonization (EI) o
Molecular lon [M]+ at m/z 151.
3-Nitrobenzaldehyde Electron lonization (EI) Major fragments at 150, 105,

77,51.[5]

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data of the reference
compounds are generally standardized. Below are representative methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the compound (typically 5-10
mgq) is dissolved in a deuterated solvent (e.g., CDCI3, DMSO-d6) in an NMR tube. 1H and 13C
NMR spectra are recorded on a spectrometer, commonly operating at frequencies of 300, 400,
or 500 MHz for the proton channel. Chemical shifts are reported in parts per million (ppm)
relative to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy: For solid samples, an IR spectrum can be obtained using the KBr
(potassium bromide) pellet method. A small amount of the sample is ground with dry KBr and
pressed into a thin, transparent disk. The spectrum is then recorded using an FTIR (Fourier-
transform infrared) spectrometer. Alternatively, Attenuated Total Reflectance (ATR) can be used
for solid or liquid samples.

Mass Spectrometry (MS): For a volatile and thermally stable compound, Electron lonization (El)
iIs a common technique. The sample is introduced into the mass spectrometer, where it is
bombarded with a high-energy electron beam, causing ionization and fragmentation. The
mass-to-charge ratio (m/z) of the resulting ions is then analyzed. For less volatile or thermally
sensitive compounds, soft ionization techniques such as Electrospray lonization (ESI) may be
employed.
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In conclusion, while a comprehensive technical guide on the spectroscopic data of 4-(3-
Nitrophenyl)benzaldehyde cannot be provided due to the lack of available experimental data,
the information on its isomers serves as a valuable reference point for researchers in the field.
Further synthetic work and characterization are required to fully elucidate the spectroscopic
properties of this specific compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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